5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
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Overview
Description
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections. The unique structure of this compound allows it to inhibit bacterial cell wall synthesis, making it an effective antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole moiety, and the attachment of the methoxyiminoacetyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process may involve the use of automated systems to monitor and adjust reaction conditions, ensuring consistent quality and efficiency. Purification techniques such as crystallization, chromatography, and filtration are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in halogenated compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their mechanisms of action.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its therapeutic potential in treating various bacterial diseases.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A highly potent beta-lactam antibiotic with resistance to beta-lactamase enzymes.
Uniqueness
The uniqueness of 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-[2-(formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- lies in its specific structure, which provides enhanced stability and resistance to bacterial beta-lactamase enzymes. This makes it a valuable compound in the treatment of infections caused by resistant bacterial strains.
Properties
CAS No. |
96680-30-7 |
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Molecular Formula |
C22H27N5O10S2 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O10S2/c1-10(2)35-22(32)37-11(3)36-20(31)16-12(6-33-4)7-38-19-15(18(30)27(16)19)25-17(29)14(26-34-5)13-8-39-21(24-13)23-9-28/h8-11,15,19H,6-7H2,1-5H3,(H,25,29)(H,23,24,28)/b26-14+/t11?,15-,19-/m1/s1 |
InChI Key |
KBBPBOYVHDSXFI-JGLUBIDVSA-N |
SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)NC=O)COC |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC |
Synonyms |
(6R,7R)-7-[[(2Z)-2-[2-(Formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl Ester; [6R-[6α,7β(Z)]]-7-[[[2-(Formylamino)-4-thiazoly |
Origin of Product |
United States |
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